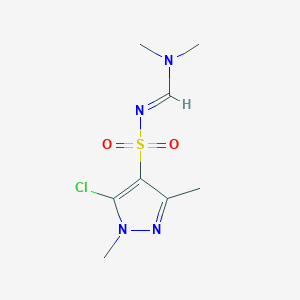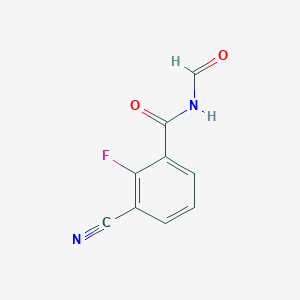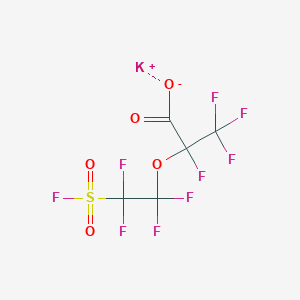
Bis(2,2,3,3-tetrafluoropropyl) sulfite
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) sulfite is a chemical compound with the molecular formula C6H6F8O3S . It has a molar mass of 310.16 .
Molecular Structure Analysis
The molecular structure of Bis(2,2,3,3-tetrafluoropropyl) sulfite consists of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) atoms . The exact structure can be represented by the SMILES notation: O=S(OCC(F)(F)C(F)F)OCC(F)(F)C(F)F .Scientific Research Applications
Crystal Structure Analysis
The compound Bis(triphenylstannyl)sulfite, similar in structure to Bis(2,2,3,3-tetrafluoropropyl) sulfite, has been analyzed for its crystal structure. Researchers found that it forms polymeric chains in the solid state, with both tetra- and penta-coordinate tin atoms. This study provides insights into the structural properties of similar compounds, which can be crucial for understanding their reactivity and potential applications in material science (Herberhold et al., 1997).
Synthesis and Reaction Studies
Bis(trifluoromethyl) sulfide and related compounds have been studied for their oxidative addition and formation of new families of sulfuranes and sulfurane oxides. These studies contribute to the understanding of the chemical behavior and potential applications of fluorinated sulfur compounds in organic synthesis (Kitazume & Shreeve, 1978).
Dissolution of Metal Oxides
Sulfonic acid functionalized ionic liquids with bis(trifluoromethylsulfonyl)imide anions, closely related to Bis(2,2,3,3-tetrafluoropropyl) sulfite, have been synthesized and used for dissolving metal oxides. This research highlights the potential use of such compounds in metal recovery and recycling processes (Dupont et al., 2015).
Development of Fluorescent Probes
Studies have been conducted on the development of fluorescent probes for imaging and detecting sulfite/bisulfite in living cells. Such research indicates the potential of Bis(2,2,3,3-tetrafluoropropyl) sulfite derivatives for use in biological imaging and diagnostics (Wang et al., 2019).
Fuel Cell Applications
Sulfonated polyimides containing fluorenyl groups, which can be derived from compounds like Bis(2,2,3,3-tetrafluoropropyl) sulfite, have been synthesized and evaluated for their use in fuel cells. These studies contribute to the development of alternative materials for energy conversion technologies (Bae et al., 2009).
Safety and Hazards
Bis(2,2,3,3-tetrafluoropropyl) sulfite is classified as a skin corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) sulfite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O3S/c7-3(8)5(11,12)1-16-18(15)17-2-6(13,14)4(9)10/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBXBPASVPTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OS(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,3,3-tetrafluoropropyl) sulfite | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-ylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3042577.png)
![2-[(2-Amino-2-hydroxyiminoethyl)thio]pyridinium-1-olate](/img/structure/B3042578.png)
![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)
![N4-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042581.png)

![3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate](/img/structure/B3042584.png)


![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)
![2-[4-(Methylthio)-1,2,3,6-tetrahydro-1,3,5-triazin-1-yl]ethan-1-ol hydrobromide](/img/structure/B3042599.png)